P2X₃ Purinoceptor Antagonist Activity: Potency and Meta-Position Effect
N-(3-ethoxyphenyl)propanamide demonstrates antagonist activity at recombinant rat P2X₃ purinoceptors with an EC₅₀ of 80 nM when tested at 10 µM concentration in Xenopus oocyte expression system [1]. This represents a sub-micromolar potency profile for the meta-ethoxy positional isomer. While direct head-to-head comparative data for the ortho- and para- isomers at the P2X₃ receptor are not available in the current literature, the documented activity establishes this compound as a probe for studying P2X₃-mediated signaling pathways, including those involved in pain transmission and inflammatory responses [1].
| Evidence Dimension | P2X₃ purinoceptor antagonism (EC₅₀) |
|---|---|
| Target Compound Data | EC₅₀ = 80 nM |
| Comparator Or Baseline | Not directly compared; ortho- and para-isomers lack reported P2X₃ data in available sources |
| Quantified Difference | Not calculable without direct comparative data |
| Conditions | Recombinant rat P2X₃ expressed in Xenopus oocytes; compound tested at 10 µM |
Why This Matters
This EC₅₀ value provides a quantitative benchmark for researchers investigating P2X₃ receptor pharmacology, enabling informed selection of this meta-isomer as a reference antagonist or scaffold for further SAR exploration.
- [1] BindingDB. (2012). BDBM50118219: N-(3-ethoxyphenyl)propanamide. PrimarySearch_Ki data for P2X purinoceptor 3 (EC₅₀ = 80 nM). View Source
